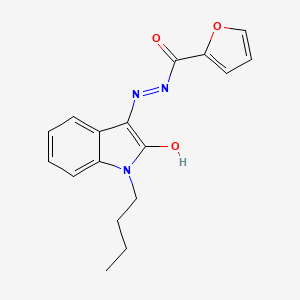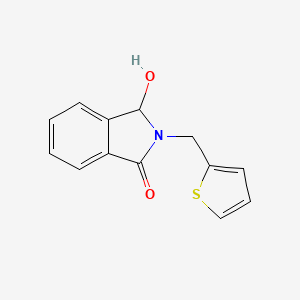
3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Eco-benign Synthesis
A study highlights an eco-friendly approach to synthesizing isoindolinone derivatives, including those similar to 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone. This process involves a three-component reaction that is highly efficient and environmentally benign, producing isoindolinone derivatives in good to excellent yields (Shen, Sun, & Lin, 2013).
Novel Synthetic Routes
Another study presented a cobalt-catalyzed method for the synthesis of 3-hydroxymethyl isoindolinones, showcasing a broad substrate scope, excellent regioselectivity, and preservation of stereochemistry. This method provides a pathway for accessing enantiopure 3-substituted isoindolinone derivatives, demonstrating the compound's versatility in chemical synthesis (Lukasevics, Cizikovs, & Grigorjeva, 2020).
Diastereoselective and Stereoselective Preparations
Research has also explored the diastereoselective addition of metalated isoindolinones to aldehydes, leading to the stereoselective preparation of (E)-3-arylideneisoindolinones. This process demonstrates the compound's utility in creating structures with high diastereoselectivity, useful in various chemical synthesis applications (Couture, Deniau, Grandclaudon, Hoarau, & Rys, 2002).
Tandem Reactions for Functionalization
Isoindolinones have been functionalized using a tandem C(sp3)-H arylation/oxidation process. This technique allows for the straightforward addition of aryl groups to the isoindolinone framework, subsequently enabling in situ oxidation to install a 3-hydroxyl group. Such methods open avenues for creating isoindolinone derivatives with potential anti-tumor activity (Jiménez, Kim, & Walsh, 2016).
Cascade Reactions and Efficient Syntheses
Another approach to synthesizing isoindolinone derivatives involves a cascade reaction mediated by Lewis acids, showcasing an efficient and mild synthesis method. This process highlights the compound's adaptability in synthesizing various isoindolinone derivatives under environmentally friendly conditions (Li, Li, Wang, Bian, Bai, Liu, & Sun, 2018).
Orientations Futures
While specific future directions for 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone are not mentioned in the search results, there is a general interest in the development of new synthetic strategies and designing of new derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the discovery of new compounds with promising biological activities.
Propriétés
IUPAC Name |
3-hydroxy-2-(thiophen-2-ylmethyl)-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7,12,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDOXTSQSIHFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992279.png)
![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992280.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2992281.png)
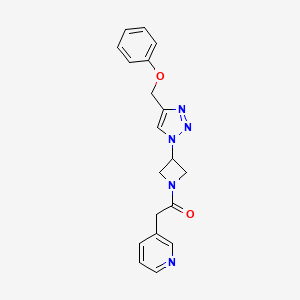
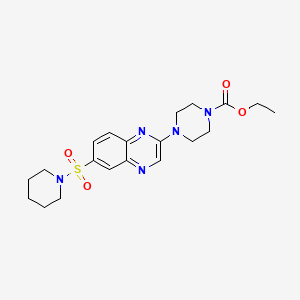
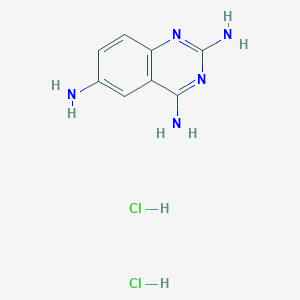
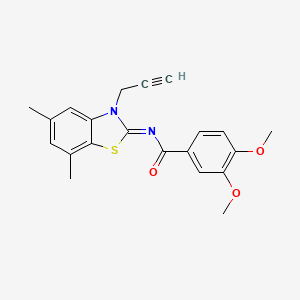

![1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2992295.png)
![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)


![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)
